7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines. This reaction is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often include the use of solvents such as ether or methanol, and bases like potassium carbonate and sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrido derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has similar structural features but with chlorine substituents, which can alter its reactivity and applications.
7-Benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one: A derivative with a pyridyl group, used in the synthesis of more complex molecules.
Uniqueness
7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione is unique due to its specific structural configuration, which provides distinct reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in organic synthesis highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C14H17Cl2N3O2 |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C14H15N3O2.2ClH/c18-13-11-6-7-17(8-10-4-2-1-3-5-10)9-12(11)15-14(19)16-13;;/h1-5H,6-9H2,(H2,15,16,18,19);2*1H |
InChI Key |
LHYAKWMCIYAGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC(=O)N2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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